Nile Red

説明

Historical Context and Early Applications of Nile Red

This compound, chemically known as 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, is derived from the histological stain Nile Blue through an acid hydrolysis process wikipedia.orgbiologists.com. While Nile Blue was first reported as early as 1896, this compound gained significant attention in academic research following its identification in 1985 as a selective fluorescent stain for intracellular lipid droplets biologists.comrupress.orgnih.gov. This early application highlighted its remarkable property of strong fluorescence specifically in hydrophobic environments, making it an "ideal lysochrome" for visualizing lipids within cells rupress.org. Its high solubility in lipids and minimal interaction with other tissue constituents made it a valuable tool for fluorescence microscopy and flow cytofluorometry in the initial stages of its adoption rupress.org.

Significance of this compound as a Fluorescent Probe in Modern Research

The significance of this compound as a fluorescent probe in modern research stems primarily from its pronounced solvatochromism, a property where its emission spectrum varies significantly with the polarity of its microenvironment wikipedia.orgbiologists.comnih.govspiedigitallibrary.orgacs.orgpnas.org. In polar solvents, this compound exhibits minimal to no fluorescence, but in lipid-rich or hydrophobic environments, its fluorescence intensity is dramatically enhanced, with emission colors ranging from yellow-gold to deep red wikipedia.orgrupress.orgrevvity.com. This characteristic allows researchers to assess the local polarity of biological structures and materials biologists.comnih.govpnas.org.

This compound is widely utilized for its ability to stain intracellular lipid droplets, which appear yellow-gold, and polar membrane lipids, which fluoresce in the red spectrum wikipedia.orgrupress.orgrevvity.com. Unlike some other lipophilic probes, this compound is cell-permeable, enabling its use in live-cell imaging and flow cytometry without requiring cell fixation biologists.comrevvity.com.

Beyond cellular imaging, this compound's applications have expanded significantly:

Lipid Droplet and Membrane Staining: It remains a primary tool for localizing and quantifying intracellular lipid droplets and visualizing cell membranes wikipedia.orgrupress.orgnih.govrevvity.com.

Microplastic Detection: Its lipophilic nature and minimal fluorescence in water make it highly effective for staining and detecting microplastics in environmental samples, with varying fluorescence emissions depending on the plastic type wikipedia.orgmdpi.comfrontiersin.orgscience.gov.

Protein Aggregation: this compound has been employed to detect large, denatured protein aggregates, with changes in its emission maximum and increased fluorescence intensity indicating aggregation spiedigitallibrary.orgscience.gov.

Biothiol Detection: Derivatives of this compound are being developed as colorimetric and fluorescent probes for the selective detection of biothiols like hydrogen sulfide (B99878) (H2S), cysteine (Cys), glutathione (B108866) (GSH), and homocysteine (Hcy) mdpi.com.

Myelin Analysis: Its solvatochromic properties allow for the detection of subtle physicochemical changes in myelin, even preceding overt demyelination in neurological diseases like multiple sclerosis nih.govpnas.org.

The distinct fluorescence properties of this compound in different lipid environments are summarized in the following table:

Table 1: Fluorescence Characteristics of this compound in Lipid Environments

| Environment Type | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |

| Triglycerides (Neutral Lipid) | ~515 wikipedia.org | ~585 wikipedia.org | Yellow-Orange wikipedia.org |

| Phospholipids (B1166683) (Polar Lipid) | ~554 wikipedia.org | ~638 wikipedia.org | Red wikipedia.org |

Scope and Focus of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, focusing on enhancing its utility and expanding its applications. A significant area of research involves the rational design and synthesis of this compound derivatives. This effort aims to overcome existing limitations, such as poor specificity for lipid droplets and low photostability, which can hinder advanced fluorescence imaging techniques nih.gov. Researchers are investigating the relationships between molecular structures of these derivatives and their properties to develop probes with improved performance nih.gov.

Another focus is on elucidating the fundamental photophysics of this compound. Despite its widespread use, the exact photophysical origin of its fluorescence, including whether it fluoresces from a single or dual excited state and the character of its emissive state (e.g., planar intramolecular charge-transfer vs. twisted intramolecular charge-transfer), has been a subject of debate acs.org. Recent studies employing combined experimental and theoretical approaches are working to resolve these long-standing questions acs.org.

Furthermore, the scope of current inquiry extends to developing new this compound-based probes for detecting specific biological analytes. Examples include novel fluorescent probes designed for the selective detection of reactive oxygen species like peroxynitrite (ONOO–), offering high sensitivity and selectivity for imaging applications in cells sioc-journal.cn. The application of this compound in environmental monitoring, particularly for microplastic detection, is also an active area, with discussions around standardizing staining methods and exploring its use in citizen science initiatives for broader data collection mdpi.comfrontiersin.org.

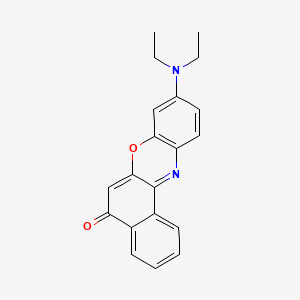

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-(diethylamino)benzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUROIFQGPCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064653 | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Nile red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7385-67-3 | |

| Record name | Nile red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nile red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P476F1L81G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Photophysical Properties and Solvatochromism of Nile Red

Fundamental Principles of Nile Red Fluorescence

This compound's fluorescence behavior is intricately linked to its molecular structure, which features an electron donor (diethylamino group) and an electron-withdrawing aromatic system mdpi.com. This characteristic allows for significant charge transfer upon excitation, leading to its distinctive optical properties researchgate.net.

Excitation and Emission Wavelength Dependencies

This compound exhibits a strong dependence of its excitation and emission wavelengths on the polarity of its surrounding environment wikipedia.org. In nonpolar solvents, the fluorescence spectra of this compound can display resolvable peaks, which have been attributed to vibronic structure acs.org. Conversely, in more polar environments, these peaks often become inhomogeneously broadened acs.org.

The specific excitation and emission maxima of this compound vary significantly with the nature of the solvent or lipid environment, as detailed in the table below. For instance, in neutral lipids such as triglycerides, this compound typically shows an excitation maximum around 515 nm (green) and an emission maximum around 585 nm (yellow-orange) wikipedia.org. In contrast, in more polar phospholipids (B1166683), the excitation shifts to approximately 554 nm (green) and the emission to about 638 nm (red) wikipedia.org. A substantial red shift in emission maxima is observed with increasing solvent polarity, with values ranging from 526 nm in n-hexane to 663 nm in water researchgate.net. This solvatofluorochromic redshift can be as significant as 70 nm for emission, which is more than double the corresponding shift in absorption (29 nm), leading to a drastic increase in the Stokes shift with increasing solvent polarity (e.g., from 45 nm in toluene (B28343) to 86 nm in methanol) researchgate.net.

Time-resolved fluorescence studies have consistently indicated that this compound emission originates from a single excited state acs.orgnih.govresearchgate.net. This emissive state is characterized as a planar intramolecular charge-transfer (PICT) state, refuting earlier hypotheses of dual fluorescence or involvement of a twisted intramolecular charge-transfer (TICT) state acs.orgnih.govresearchgate.net.

Table 1: Excitation and Emission Wavelengths of this compound in Various Environments

| Environment/Solvent | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Triglycerides (neutral lipid) | ~515 | ~585 | wikipedia.org |

| Phospholipids (polar lipid) | ~554 | ~638 | wikipedia.org |

| n-hexane | - | 526 | researchgate.net |

| Ethyl acetate | - | 602 | researchgate.net |

| Methanol | - | 633 | researchgate.net |

| Water | - | 663 | researchgate.net |

| Dioxane | 460 | - | omlc.org |

| Neutral Lipids | 529 | 576 | caymanchem.com |

| General (common values) | 559 | 635 | aatbio.commedchemexpress.com |

Quantum Yield Characteristics

This compound generally possesses an appreciable fluorescence quantum yield, making it an effective fluorophore acs.org. The quantum yield, a measure of fluorescence efficiency, is highly dependent on the solvent environment. For instance, a quantum yield of 0.7 has been reported for this compound dissolved in Dioxane omlc.org. In more polar organic solvents, the quantum yield tends to decrease. For example, in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the quantum yields are approximately 0.3, while in ethanol (B145695), it is reported to be 0.12 researchgate.net. This value in ethanol is notably about 20 times higher than that observed in water, where fluorescence is significantly quenched researchgate.netnih.gov. Generally, an inverse relationship is observed between the quantum yield and the dielectric constant of the solvent, meaning that as solvent polarity increases, the quantum yield tends to decrease researchgate.net. The fluorescence intensity of this compound is also considerably higher in nonpolar solvents, with a 50-fold greater intensity observed in hexane (B92381) compared to highly polar solvents like water pnas.org.

Table 2: Quantum Yields of this compound in Selected Solvents

| Solvent | Quantum Yield (Φf) | Reference |

| Dioxane | 0.7 | omlc.org |

| DMSO | ~0.3 | researchgate.net |

| DMF | ~0.3 | researchgate.net |

| Ethanol | 0.12 | researchgate.net |

| Water | Significantly lower than ethanol (approx. 0.006) | researchgate.net |

Photostability Considerations

This compound is recognized for its photostability, an essential characteristic for its widespread use in prolonged imaging and sensing applications nih.gov. The dye demonstrates good stability, particularly in alkaline aqueous environments aip.org. To maintain its integrity and fluorescence properties, it is generally recommended to store this compound undiluted at 4°C and protect it from prolonged exposure to light bdbiosciences.comrevvity.com.

Solvatochromic Behavior and Environmental Sensitivity

The most striking feature of this compound's photophysical profile is its pronounced solvatochromic behavior, which underpins its utility as an environmental sensor acs.orgnih.govmdpi.comwikipedia.orgresearchgate.netnih.govpnas.orgnih.govtamu.edu.

Influence of Solvent Polarity on Fluorescence Spectra

This compound is an uncharged, hydrophobic molecule whose fluorescence is profoundly influenced by the polarity of its surrounding environment mdpi.comnih.gov. It exhibits minimal fluorescence in water and other highly polar solvents, but undergoes a significant enhancement in fluorescence intensity and a substantial blue shift in both absorption and emission wavelengths when in nonpolar environments mdpi.comrevvity.com. This phenomenon is directly linked to the change in the energy difference between its lowest excited (S1) and ground (S0) states as solvent polarity changes acs.orgnih.gov.

As the polarity of the solvent decreases, the emission maximum of this compound shifts to shorter wavelengths nih.gov. For instance, in nonpolar solvents like hexane, the dye emits in the green region of the spectrum, whereas in more polar solvents such as methanol, its fluorescence is red-shifted pnas.org. Observations have shown a substantial shift of approximately 100 nm in emission spectra due to these solvatochromic properties pnas.org. The strong solvatochromism is attributed to the significant charge-transfer character of the emissive excited state, which leads to considerable solvent reorganization around the dye molecule upon excitation acs.orgnih.gov. The Stokes shift of this compound also increases dramatically with increasing solvent polarity, reflecting the enhanced solvent reorganization in more polar media researchgate.net.

Red Edge Excitation Shift (REES) and its Interpretations

Red Edge Excitation Shift (REES) is a phenomenon observed in fluorescent molecules where the emission maximum shifts to longer wavelengths when the excitation wavelength is moved to the red edge of the absorption spectrum researchgate.net. This shift occurs because excitation at the red edge preferentially selects fluorophores in relaxed solvent environments or those with slower solvent reorganization rates, leading to emission from a more stabilized excited state beilstein-journals.org.

This compound exhibits significant REES, which provides insights into its microenvironment. For instance, this compound shows considerable REES when interacting with interfacial water molecules associated with lipid membranes researchgate.net. The presence of REES in this compound, even independent of cholesterol, suggests that the dye is localized in a motionally restricted environment within the membrane researchgate.netresearchgate.netacs.org. This indicates that this compound's localization is at the membrane interface researchgate.net. In poly(methyl methacrylate) (PMMA) films, the fluorescence band of this compound shifts to the red with increasing excitation wavelength, indicating inhomogeneous broadening due to varying local environments of this compound molecules in the ground state and slow sub-glass transition relaxations within the PMMA matrix beilstein-journals.org.

Photophysical Mechanism of this compound Emission

The photophysical origin of this compound's fluorescence has been a subject of long-standing controversy acs.orgnih.govresearchgate.netnih.gov. The debate primarily centers on whether fluorescence originates from a single excited state or two distinct electronic states, and the precise electronic character of the emissive state(s) acs.orgnih.govresearchgate.netnih.gov.

Debate on Single vs. Dual Excited States

Historically, studies have presented conflicting views on whether this compound exhibits dual fluorescence or emits from a single excited state acs.orgnih.govresearchgate.netnih.gov. Some research suggested the presence of two different electronic states contributing to fluorescence acs.orgnih.govresearchgate.netnih.gov. For example, in membranes and micelles, wavelength-dependent fluorescence decay with negative amplitudes for a short-lifetime component was observed, indicating excited-state kinetics leading to the formation of a new species from the initially excited state cuanschutz.edu. Similarly, in intracellular environments, this compound has shown complex, multi-exponential fluorescence decays, attributed to emission from a short-lifetime locally excited (LE) state and a longer-lifetime intramolecular charge transfer (ICT) state spiedigitallibrary.orgnih.gov.

However, recent combined experimental and theoretical studies have definitively refuted the hypothesis of dual fluorescence in this compound acs.orgnih.govresearchgate.netnih.gov. These comprehensive investigations, employing various advanced spectroscopic and computational techniques, indicate that this compound emission occurs from a single excited state acs.orgnih.govresearchgate.netnih.gov. Room temperature fluorescence excitation spectra in both polar (ethanol) and nonpolar (n-hexane) solvents closely match their respective absorption spectra, supporting the contribution of only a single excited state to this compound's emission acs.org.

Planar Intramolecular Charge-Transfer (PICT) vs. Twisted Intramolecular Charge-Transfer (TICT) States

Another significant aspect of the debate concerns the nature of the main emissive state: whether it is a planar intramolecular charge-transfer (PICT) state or a twisted intramolecular charge-transfer (TICT) state acs.orgnih.govresearchgate.netnih.gov. The TICT model proposes that twisting around the electron-donating group (the diethylamino group in this compound) leads to a highly polar, emissive state nih.govrsc.orgscispace.comscribd.com. The fluorescence spectra of a TICT state are generally red-shifted compared to the normal planar state, and its formation is often influenced by solvent polarity cuanschutz.edu. Some theoretical studies, particularly those using multireference methods, had previously concluded that the excited-state minimum corresponded to a TICT state, supporting a dual fluorescence mechanism nih.govresearchgate.net.

Conversely, other time-dependent density functional theory (TDDFT) studies suggested that twisting around the electron-donating group is energetically unfavorable, advocating for a PICT state nih.govresearchgate.net. Recent conclusive research has definitively shown that this compound fluorescence originates from a PICT state and not a TICT state acs.orgnih.govresearchgate.netnih.govoliverresearchgroup.com. Theoretical calculations consistently reveal no evidence for a low-lying TICT state, with the S1 minimum corresponding to a PICT state acs.orgnih.govresearchgate.netnih.gov. This indicates that the S1 fluorescent state is planar and does not involve any twisting of the terminal diethylamino group nih.govresearchgate.net.

Time-Resolved Fluorescence Spectroscopy for Mechanistic Elucidation

Time-resolved fluorescence spectroscopy plays a crucial role in unraveling the complex photophysical mechanisms of fluorescent dyes like this compound acs.orgnih.govresearchgate.netnih.gov. Techniques such as wavelength-resolved time-correlated single photon counting (WR-TCSPC) and transient absorption (TA) spectroscopy provide critical insights into excited-state dynamics acs.orgnih.govresearchgate.netnih.gov.

Time-resolved fluorescence measurements consistently indicate that this compound emission occurs from a single excited state acs.orgnih.govresearchgate.netnih.gov. Ultrafast pump-probe spectroscopic data show no signatures associated with an additional excited state involved in the fluorescence decay acs.orgnih.govresearchgate.netnih.gov. Instead, the early time dynamics of this compound are dominated by a dynamic Stokes shift, which is the time-dependent shift of the stimulated emission (SE) as the solvent reorganizes around the excited dipole acs.orgnih.gov. For instance, in 1-pentanol (B3423595), the fluorescence maximum red-shifts from approximately 618 nm to 630 nm within the first ~750 ps, subsequently decaying with a time constant of 3.90 ± 0.18 ns acs.orgresearchgate.net.

Fluorescence lifetime measurements also contribute to understanding the mechanism. While some studies reported multi-exponential decays in complex environments like cells, indicating contributions from a short-lifetime locally excited state and a longer-lifetime intramolecular charge transfer state spiedigitallibrary.orgnih.gov, recent findings emphasize that the observed dynamics are primarily due to solvent reorganization rather than interconversion between distinct excited states acs.orgnih.gov. For example, in methanol, this compound exhibits single-exponential fluorescence decay across all emission wavelengths with a lifetime of 2.88 ns, confirming a single emitting species in the excited state cuanschutz.edu. In less polar solvents like n-hexane, a single lifetime of 2.44 ns is observed, and in chloroform, it is 4.33 ns cuanschutz.edu.

The consistent findings from time-resolved experiments, coupled with theoretical calculations, collectively refute the dual fluorescence hypothesis and definitively demonstrate that this compound emission originates from a PICT state acs.orgnih.govresearchgate.netnih.gov.

Table 1: Representative Fluorescence Lifetimes of this compound in Various Solvents

| Solvent / Environment | Emission Wavelength (nm) | Fluorescence Lifetime (ns) | Reference |

| 1-pentanol | 618 to 630 (dynamic shift) | 3.90 ± 0.18 | acs.orgresearchgate.net |

| Methanol | 580 to 750 | 2.88 | cuanschutz.edu |

| n-hexane | 500 to 650 | 2.44 | cuanschutz.edu |

| Chloroform | 550 to 680 | 4.33 | cuanschutz.edu |

| Glycerol | 590 to 750 | 0.56, 2.63 (biexponential) | cuanschutz.edu |

| 1-octanol | 580 to 750 | 0.42, 4.12 (biexponential) | cuanschutz.edu |

| Egg PC Vesicles | 580 to 750 | 1.26, 3.88 (biexponential) | cuanschutz.edu |

Table 2: Dipole Moments of this compound

| State | Solvent | Dipole Moment (D) | Reference |

| Ground (S0) | n-hexane | 9.4 | acs.org |

| Excited (S1) | n-hexane | 11.1 | acs.org |

| Ground (S0) | 1-pentanol | 11.8 | acs.org |

| Excited (S1) | 1-pentanol | 15.1 | acs.org |

| Ground (S0) | General | 11.97 | beilstein-journals.org |

| Excited (S1) | General | 18.30–19.16 | beilstein-journals.org |

Iii. Methodological Advancements and Technical Considerations in Nile Red Applications

Optimization of Staining Protocols and Parameters

Optimizing the various parameters of Nile Red staining protocols is essential to ensure reliable and reproducible results, minimizing variability and maximizing fluorescence yield.

The incubation time with this compound is a critical factor influencing fluorescence stabilization and the accuracy of lipid quantification nih.govfrontiersin.orgnih.gov. Studies have shown that while a fluorescence peak might appear within the first few minutes (e.g., 3-5 minutes), stable and reliable fluorescence is often attained only after a longer incubation period nih.govfrontiersin.orgnih.gov. For instance, in oleaginous yeasts, fluorescence stabilization typically occurs between 20 and 30 minutes, although this can vary depending on the specific yeast strain and the solvent used nih.govfrontiersin.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net. Some protocols suggest incubation periods ranging from 5 to 10 minutes, while others extend to 20-30 minutes, or even up to 3 hours for specific applications like assessing efflux systems nih.govasm.orgbiotrend.comaatbio.com. High variability in relative fluorescence measurements can occur if readings are taken immediately or too soon after dye addition nih.govfrontiersin.orgnih.gov. Therefore, it is recommended to monitor fluorescence kinetics until stabilization is achieved for accurate lipid content estimation nih.govfrontiersin.orgnih.govresearchgate.net.

Table 1: Optimized Incubation Times for this compound Staining

| Incubation Time Range | Organism/Application | Observed Outcome | Source |

| 20-30 minutes | Oleaginous yeasts | Fluorescence stabilization achieved; high variability in early readings | nih.govfrontiersin.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net |

| 5-10 minutes | General cell staining | Common protocol, but may show variability or sub-optimal stabilization | biotrend.comaatbio.com |

| Up to 3 hours | Efflux assays | Improved this compound loading for specific bacterial strains | asm.org |

| 20 minutes | Yeast strains (specific solvents) | Stabilization achieved for all tested strains with certain solvents | researchgate.net |

| 60 minutes | Y. lipolytica QU21 and S. cerevisiae MRC164 | Maximum fluorescence intensity observed | researchgate.net |

The choice of solvent for this compound is paramount, as it significantly influences dye solubility, penetration into cells or materials, and its fluorescence characteristics wikipedia.orgmdpi.commdpi.comchemrxiv.orgsigmaaldrich.combiologists.com. This compound is a lipophilic stain that exhibits minimal fluorescence in polar aqueous media but becomes intensely fluorescent in nonpolar, lipid-rich environments wikipedia.orgmdpi.comaatbio.combiotium.comresearchgate.net. This property, known as solvatochromism, allows for differential staining; it stains neutral lipids (e.g., triglycerides) with a yellow-gold emission (excitation ~485-515 nm, emission ~525-585 nm) and polar lipids (e.g., phospholipids) with a red emission (excitation ~540-554 nm, emission ~605-638 nm) wikipedia.orgaatbio.combiologists.comresearchgate.net.

Common solvents for preparing this compound stock solutions include Dimethyl Sulfoxide (B87167) (DMSO) and acetone (B3395972) nih.govnih.govbiotrend.comaatbio.comsigmaaldrich.combiotium.com. DMSO is particularly effective as a stain carrier, facilitating this compound penetration through the cell walls and cytoplasmic membranes of microorganisms frontiersin.orgnih.govnih.gov. Other solvents and mixtures explored for optimal performance and minimal adverse effects (like plastic dissolution) include n-hexane, chloroform, methanol, ethanol (B145695), acetone/ethanol, acetone/hexane (B92381), and acetone/water mdpi.comchemrxiv.org. For microplastic analysis, acetone/water (25% v/v) has been identified as an optimal solvent, balancing strong fluorescence with minimal polymer degradation mdpi.comchemrxiv.org. The excitation and emission wavelengths of this compound are highly dependent on the solvent utilized wikipedia.orgsigmaaldrich.combiologists.com.

Table 2: Impact of Solvent Selection on this compound Fluorescence

| Solvent/Mixture | Effect on Dye Penetration/Fluorescence | Excitation (nm) | Emission (nm) | Source |

| Water (polar) | Minimal to non-fluorescent | - | - | wikipedia.orgmdpi.comaatbio.combiotium.comresearchgate.net |

| Methanol | Soluble, fluorescent | 552-553 | 636 | wikipedia.orgsigmaaldrich.combiotium.comrndsystems.com |

| Heptane | Soluble, fluorescent | 485 | 525 | sigmaaldrich.com |

| DMSO | Facilitates cell penetration, common stock solvent | 530 (for neutral lipids) | 575 (for neutral lipids) | nih.govbiotrend.comaatbio.comnih.gov |

| Acetone | Soluble, used as stock solvent; concentration affects intensity | - | - | nih.govnih.govmdpi.comresearchgate.net |

| Acetone/Water (25% v/v) | Optimal for microplastic staining, strong fluorescence, minimal degradation | - | - | mdpi.comchemrxiv.org |

| Triglycerides (nonpolar) | Intense yellow-gold fluorescence | ~515 | ~585 | wikipedia.orgaatbio.com |

| Phospholipids (B1166683) (polar) | Deep red fluorescence | ~554 | ~638 | wikipedia.orgaatbio.com |

The concentration of this compound used in staining protocols significantly impacts the resulting fluorescence intensity and specificity nih.govasm.orgresearchgate.netmdpi.comscispace.com. Generally, fluorescence intensity increases with dye concentration up to a certain threshold researchgate.netmdpi.comscispace.com. However, exceeding this optimal concentration can lead to a decrease in fluorescence intensity, likely due to self-quenching of the dye molecules mdpi.comnih.govasm.org.

Table 3: Optimized this compound Concentrations

| Concentration | Organism/Application | Observed Outcome | Source |

| 0.1 µg/mL | Yeast cells | Optimal fluorescence intensity with good separation | researchgate.net |

| 5 µg/mL | Yeast cells | Highest emission values in optimized conditions | nih.gov |

| 3.2-3.8 µg/mL | Cordyceps militaris mutants | Rapid increase in RFI, peaked within this range | mdpi.com |

| 5 µM | Bacterial strains (e.g., E. coli) | Best overall fluorescence yield, higher concentrations led to decreased fluorescence | asm.org |

| 200-1000 nM | General live cell staining | Recommended working solution range | biotrend.comaatbio.com |

Advanced Microscopy and Imaging Techniques

Beyond protocol optimization, the choice of microscopy technique plays a crucial role in the quality and resolution of this compound-based lipid imaging.

Confocal Laser Scanning Microscopy (CLSM) is a widely adopted technique for imaging this compound-stained samples, offering significant advantages over conventional widefield microscopy rndsystems.comspiedigitallibrary.orgthno.orgbio-techne.comnih.gov. CLSM provides high-resolution images by using a pinhole to exclude out-of-focus light, thereby reducing background noise and improving image contrast spiedigitallibrary.orgnih.gov. This capability is particularly beneficial for visualizing intracellular lipid droplets and other lipid-rich structures in 3D, allowing for optical sectioning and reconstruction of cellular architecture researchgate.netspiedigitallibrary.orgnih.govpnas.org.

This compound's solvatochromic properties are effectively leveraged in CLSM to differentiate between neutral and polar lipids based on their distinct emission wavelengths wikipedia.orgaatbio.combiologists.comresearchgate.net. Researchers can acquire images in different channels (e.g., yellow-gold for neutral lipids and red for polar lipids) to gain insights into lipid composition and distribution within cells and tissues biologists.comresearchgate.netnih.gov. CLSM with this compound has been used to study lipid accumulation, monitor lipid dynamics, and analyze interactions between lipid droplets and other organelles researchgate.netacs.org.

While CLSM provides high resolution, super-resolution fluorescence microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, push the imaging resolution beyond the diffraction limit of light, enabling nanoscale visualization of cellular structures thno.orgresearchgate.netlife-science-alliance.orgnih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.org. This compound and its derivatives are compatible with STED imaging, making it possible to resolve finer details of lipid membranes and lipid droplets that are otherwise indistinguishable with conventional confocal microscopy thno.orgresearchgate.netnih.govresearchgate.net.

STED microscopy, by using a donut-shaped depletion laser to confine fluorescence to a sub-diffraction volume, allows for the precise localization of this compound within complex lipid structures researchgate.netlife-science-alliance.org. This has facilitated studies on membrane packing, fluidity, and the dynamics of lipid exchange in living cells nih.govbiorxiv.orgnih.gov. For example, STED imaging with this compound has been used to reveal distinct types of tunneling nanotubes and their lipid content at increased resolution life-science-alliance.org. A challenge in live-cell STED imaging with fluorescent dyes, including this compound, is photobleaching; however, the development of exchangeable membrane dyes based on this compound has helped circumvent this limitation, allowing for long-term, real-time super-resolved quantification of membrane biophysical parameters biorxiv.orgnih.gov.

Table 4: this compound Applications in Advanced Microscopy Techniques

| Microscopy Technique | Advantages with this compound | Key Applications | Source |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution imaging, optical sectioning, reduced out-of-focus blur, 3D imaging | Visualization of intracellular lipid droplets and membranes, differentiation of neutral vs. polar lipids, monitoring lipid accumulation and dynamics | biologists.comresearchgate.netspiedigitallibrary.orgnih.govpnas.orgacs.org |

| Super-Resolution Fluorescence Microscopy (e.g., STED) | Resolution beyond diffraction limit (nanoscale), visualization of finer lipid structures, analysis of membrane packing and dynamics | High-resolution imaging of lipid membranes and droplets, live-cell imaging of dynamic processes, overcoming diffraction limit for detailed structural analysis | thno.orgresearchgate.netlife-science-alliance.orgnih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.org |

Flow Cytometry Integration with this compound Staining

This compound's cell permeability is a key advantage for its integration into flow cytometry protocols, enabling the detection and quantification of intracellular lipid droplets and phospholipids in live cells. biologists.comnih.gov This allows for the differentiation and analysis of cell populations based on their lipid content. For instance, this compound has been effectively used to monitor phospholipidosis in peripheral blood lymphocytes of rats, demonstrating a dose- and time-related response. nih.gov When analyzing cells with fewer lipid droplets, viewing for yellow-gold fluorescence (excitation: 455-500 nm; emission: >528 nm) provides greater discrimination compared to red fluorescence (excitation: 515-560 nm; emission: >590 nm). nih.gov While this compound shows a linear correlation with cell size in some flow cytometry applications, it may overestimate lipid content in certain species due to potential overlap with chlorophyll (B73375) autofluorescence. nih.gov

Live-Cell and Ex Vivo Tissue Imaging Methodologies

The cell-permeable nature of this compound makes it suitable for live-cell imaging, allowing researchers to monitor lipid droplet dynamics without prior cell fixation. biologists.comrevvity.comacs.org It effectively stains lipid droplets in various cell types, including human cancer cell lines, murine bone marrow-derived macrophages, and even planaria. biologists.com For live-cell staining, this compound solutions are typically prepared in cell culture media, and images can often be collected without washing steps. nih.gov

Beyond live-cell applications, this compound is also employed in ex vivo tissue imaging. It has been successfully used to visualize lipids in cryosectioned tissues, such as mouse adrenal glands, and to assess lipid polarity differences in fixed frozen tissue sections from rodent and human brains. biologists.comrsc.orgpnas.org Staining protocols for ex vivo tissues often involve incubation with this compound solutions, followed by washing steps to remove unbound dye. nih.govpnas.org The solvatochromic property of this compound is particularly valuable here, as it allows for the resolution of fine histological features and the reporting of lipid polarity differences between distinct brain structures. pnas.org Studies have also explored this compound derivatives for improved ratiometric imaging, aiming for enhanced nerve-specific or adipose-specific contrast in ex vivo tissue, which could be beneficial for fluorescence-guided surgery. nih.govnih.gov

Quantitative Analysis Methodologies

The application of this compound extends significantly into quantitative analysis, providing rapid and often high-throughput methods for lipid content estimation.

Development of Computational Tools for Image Analysis (e.g., this compound Quantifier)

To overcome the challenges of manual quantification and enhance the precision of lipid droplet analysis, computational tools have been developed. A notable example is the "this compound Quantifier (NRQ)," a semi-automated program designed for quantifying lipid droplet content in patient-derived circulating monocytes using confocal microscopy and computational analysis. nih.govnih.govresearchgate.net NRQ leverages 3D imaging to clearly distinguish between phospholipids and exclusively intracellular neutral lipids. nih.govresearchgate.net This tool has demonstrated its ability to detect subtle alterations in lipid accumulation, such as those observed after ex vivo exposure of isolated monocytes to low-density lipoproteins (LDL) in a time- and dose-dependent manner. nih.govresearchgate.net Beyond biological samples, computational image analysis, often combined with machine learning, is also being developed for automated identification and counting of this compound-stained microplastic particles in environmental samples, demonstrating high accuracy in classification. mdpi.comnih.gov

High-Throughput Screening (HTS) Systems for Lipid Content Estimation

This compound is a cornerstone in high-throughput screening (HTS) systems for rapid and inexpensive estimation of lipid content, particularly in oleaginous microorganisms like microalgae and yeasts, which are crucial for biofuel production. researchgate.netoup.comfrontiersin.orgnih.gov These systems commonly employ 96-well microplates and fluorescence spectrophotometers or microplate readers. researchgate.netabcam.compsu.edunih.gov

Key aspects of optimizing HTS protocols include:

Solvent Selection: Solvents like dimethyl sulfoxide (DMSO) are often introduced to enhance dye penetration, especially in organisms with thick cell walls. researchgate.netnih.gov

Incubation Time: Fluorescence stabilization of this compound can vary, typically occurring between 20 and 30 minutes, depending on the strain and solvent. Kinetic readings, rather than single time-point measurements, are recommended to capture maximal fluorescence emission. frontiersin.orgnih.govnih.gov

Dye Concentration: Optimal this compound concentrations are critical and can vary depending on the cell concentration and species. psu.edud-nb.info

Temperature: Incubation temperature can also influence staining efficiency. d-nb.infojove.com

An optimized 96-well plate-based this compound method has shown a high correlation coefficient (R² = 0.998) with the lipid standard triolein (B1671897) and reproducible results across green algal strains. researchgate.netpsu.edu

Correlation with Alternative Quantification Methods (e.g., gravimetric, GC, NMR)

A critical step in validating this compound-based quantification is its correlation with established, often more laborious, alternative methods. This compound fluorescence intensity has consistently shown strong positive correlations with gravimetric determination of lipid content in various microalgae species, including Chlorella sp., Crypthecodinium cohnii, Tetraselmis suecica, Nannochloropsis gaditana, and Isochrysis affinis galbana. researchgate.netajol.infoacademicjournals.orgresearchgate.net Similarly, for yeasts, a very high correlation factor (R² = 0.924) has been observed between this compound fluorimetry and gravimetric lipid quantification. d-nb.info

This compound primarily stains neutral lipids, such as triglycerides and cholesteryl esters, and its fluorescence is most positively correlated with the neutral lipid fraction determined by gas chromatographic (GC) analysis. wikipedia.orgumhb.eduresearchgate.net While effective for neutral lipids, this compound cannot differentiate between saturated and unsaturated fats. researchgate.net Some studies have indicated that this compound might overestimate lipid content compared to other dyes like BODIPY 505/515, potentially due to interference from chlorophyll autofluorescence in certain microalgae. nih.govresearchgate.net Despite these considerations, the linear correlation between this compound fluorescence and gravimetrically or chromatographically determined lipids suggests it can serve as a rapid and reliable indirect method, reducing the need for toxic solvents and time-consuming manipulations associated with traditional methods. ajol.infoacademicjournals.orgumhb.edu

Addressing Challenges in Standardization and Variability

Despite its widespread use, the application of this compound for quantitative lipid analysis faces several challenges related to standardization and variability. A primary factor is the dye's inherent solvatochromism, meaning its fluorescence properties (excitation and emission wavelengths, quantum yields) are highly dependent on the polarity of the dye's microenvironment. biologists.comwikipedia.orgnih.govd-nb.infoosaka-u.ac.jp This can lead to variations in fluorescence signals even within the same sample if different lipid compositions or cellular environments are present.

Another significant challenge is dye penetration, particularly in microorganisms with thick or rigid cell walls, which can prevent the dye from effectively reaching intracellular lipid droplets. researchgate.netfrontiersin.org This often necessitates the use of permeabilizing agents like DMSO or specific physical pretreatments. researchgate.netd-nb.info Consequently, optimal staining conditions (e.g., dye concentration, cell concentration, temperature, incubation duration, and solvent) are highly strain-specific and require individual optimization for each microalgal or yeast species. nih.govd-nb.inforesearchgate.netresearchgate.net

Variability in fluorescence measurements can also stem from factors such as photobleaching, instability of the this compound molecule, and the precise timing of fluorescence measurement, as stabilization can take several minutes. frontiersin.orgnih.gov To address these issues, standardized protocols emphasize careful control of biomass concentration, this compound concentration, and incubation conditions. d-nb.infojove.com Furthermore, gravimetric calibration is often essential to enable accurate absolute quantification and reliable cross-strain comparisons, as relative fluorescence units alone may not be sufficient. d-nb.inforesearchgate.net The broad emission spectrum of this compound can also be a limitation, making multiplexing experiments challenging, though it can be combined with fluorophores excited in the violet spectrum. acs.orgnih.gov

Iv. Applications of Nile Red in Cellular and Molecular Biology

Lipid Dynamics and Metabolism Studies

Nile red's strong fluorescence in the presence of lipids allows for detailed investigation into the storage, movement, and utilization of these essential molecules within cells.

This compound is renowned as an excellent vital stain for the detection, localization, and quantification of intracellular lipid droplets (LDs), which are organelles for storing neutral lipids. nih.govnih.govrupress.org The dye is lipophilic, meaning it readily dissolves in lipids, and exhibits strong fluorescence only when it is in a hydrophobic environment, such as the interior of an LD. nih.govnih.govrupress.org In aqueous or polar environments, it is minimally fluorescent. rndsystems.commdpi.com This property makes it a near-ideal lysochrome, as it can be applied to living cells in an aqueous medium without dissolving the lipids it is intended to stain. nih.govnih.govrupress.org

When used for fluorescence microscopy and flow cytometry, this compound allows for the distinct visualization and analysis of LDs. rupress.orgtcichemicals.comabcam.com The fluorescence emission of this compound is solvatochromic, meaning its color changes depending on the polarity of its lipid environment. biologists.comwikipedia.org In the presence of neutral lipids, such as those found in LDs, it emits a characteristic yellow-gold fluorescence. nih.govnih.govwikipedia.org This is distinct from its deep red fluorescence when associated with more polar phospholipids (B1166683) found in membranes. wikipedia.org This spectral shift is crucial for specifically identifying and quantifying neutral lipid stores.

Researchers can differentiate between cells with varying amounts of lipid accumulation by measuring the intensity of the yellow-gold fluorescence. nih.govnih.gov For instance, macrophages induced to accumulate lipids show significantly higher fluorescence intensity than control cells. rupress.orgresearchgate.net This quantitative capability is essential for a wide range of cellular studies.

| Property | Description | Source(s) |

| Staining Target | Intracellular Lipid Droplets (Neutral Lipids) | nih.govnih.govrndsystems.com |

| Fluorescence in Polar Solvents | Minimal to none | rndsystems.commdpi.comwikipedia.org |

| Fluorescence in Nonpolar Lipids | Intense yellow-gold emission | nih.govnih.govwikipedia.org |

| Common Techniques | Fluorescence Microscopy, Flow Cytometry | rupress.orgtcichemicals.comabcam.com |

The ability of this compound to quantitatively stain LDs makes it a powerful tool for monitoring the kinetics of lipid accumulation over time. By measuring the fluorescence intensity at different time points, researchers can track the rate and extent of lipid storage in cells under various experimental conditions. nih.gov This is particularly useful in studies involving microalgae, where lipid accumulation is a dynamic process influenced by factors like nutrient availability. nih.gov For example, the fluorescence kinetics of this compound can reveal how quickly cells store lipids in response to specific stimuli. nih.govresearchgate.net While the staining protocol may need to be optimized for different cell types to ensure efficient dye penetration, it provides a straightforward method for dynamic monitoring. nih.gov

This compound is extensively used in research on metabolic and lipid storage diseases, where abnormal lipid accumulation is a key pathological feature. youtube.com Conditions such as dyslipidemia, obesity, and non-alcoholic fatty liver disease (NAFLD) are characterized by excess lipid deposition in various tissues. researchgate.netresearchgate.net

In the context of fatty liver disease, this compound staining can clearly visualize and quantify the accumulation of triglycerides in liver cells (hepatocytes). researchgate.netresearchgate.net For example, studies have used this compound to demonstrate increased lipid droplets in HepG2 cells cultured in high-glucose conditions, mimicking a hyperglycemic state associated with diabetes and NAFLD. researchgate.netresearchgate.net Similarly, it has been used to assess lipid content in circulating monocytes from patients with familial hypercholesterolemia and obese individuals, providing insights into the systemic nature of lipid dysregulation. nih.govresearchgate.netnih.gov The dye's sensitivity allows for the detection of even small changes in lipid content, making it a valuable diagnostic and research tool for these conditions. nih.govnih.gov

| Disease Model | Cell Type / Tissue | Key Finding with this compound | Source(s) |

| Fatty Liver Disease | HepG2 Cells | Increased triglyceride accumulation in hyperglycemic conditions | researchgate.netresearchgate.net |

| Familial Hypercholesterolemia | Circulating Monocytes | Detection of altered lipid droplet content | nih.govresearchgate.net |

| Obesity | Circulating Monocytes | Assessment of lipid accumulation in pre- and postprandial states | nih.govresearchgate.net |

| Atherosclerosis | Macrophages | Visualization of foam cell formation through lipid uptake | nih.gov |

This compound is instrumental in analyzing how cells respond to the uptake of external lipids. For instance, when macrophages are incubated with lipoproteins, they can take up large amounts of lipids and transform into "foam cells," a hallmark of atherosclerosis. rupress.orgnih.gov this compound staining allows researchers to visualize and quantify this lipid overloading process. nih.govrupress.orgresearchgate.net By exposing cells to different types of lipids or drugs and then staining with this compound, scientists can assess the impact of these substances on cellular lipid storage. nih.govresearchgate.net This application is crucial for understanding the fundamental mechanisms of lipid trafficking and for screening potential therapeutic agents that could modulate lipid metabolism. researchgate.net

Membrane Structure and Dynamics Research

Beyond its primary use in staining neutral lipid droplets, the solvatochromic properties of this compound also lend it to applications in studying cellular membranes.

This compound can intercalate into the hydrophobic regions of cellular membranes, which are primarily composed of phospholipids. rndsystems.com In this more polar lipid environment, compared to neutral lipid droplets, this compound exhibits a fluorescence emission in the deep red range. nih.govnih.govwikipedia.org This spectral shift allows for the differentiation between neutral lipid stores (yellow-gold) and membrane structures (red). nih.govnih.govnih.gov

This property has been utilized to visualize the membrane network of muscle fibers and to identify membrane proliferations in pathological muscle biopsies. nih.gov In some cell types, this compound staining can distinguish between phospholipids in membranes and intracellular neutral lipids based on 3D imaging. nih.govresearchgate.net While it may not be the primary choice for high-resolution membrane imaging compared to more specific membrane probes, its ability to simultaneously provide information on both lipid droplets and membranes makes it a useful tool in certain contexts. biologists.com

Probing Membrane Polarity and Heterogeneity

This compound is a fluorescent probe that is highly sensitive to the polarity of its environment. nih.govmdpi.com This property makes it an invaluable tool for studying the complex and heterogeneous nature of biological membranes. The fluorescence emission spectrum of this compound shifts depending on the hydrophobicity of its surroundings; in nonpolar environments, it exhibits a significant blue shift and enhanced fluorescence intensity, while in polar environments, its fluorescence is quenched. mdpi.com This solvatochromic behavior allows researchers to probe the local polarity within different regions of a cell membrane.

Studies have utilized this compound to investigate membrane heterogeneity in various systems. For instance, it has been employed to explore the molecular-level organization of ionic liquids, distinguishing between charged polar domains and uncharged hydrophobic domains. rsc.org In the context of lipid bilayers, the width of this compound's fluorescence lifetime distribution can be used to infer membrane heterogeneity. A larger width suggests a more heterogeneous environment, which has been observed in supported membranes compared to vesicle membranes, likely due to water-filled discontinuities. nih.gov Furthermore, derivatives of this compound have been developed to quantitatively study the polarity inside pathogenic protein aggregates within cells, revealing that the polarity can be dependent on both the structure and the specific protein. rsc.org

Investigating Membrane Fluidity and Packing

The fluorescence characteristics of this compound are not only sensitive to polarity but also to the fluidity and packing of the lipid bilayer. Changes in membrane fluidity, which can be influenced by factors such as temperature and the presence of certain molecules, alter the local environment of the this compound probe and thus its fluorescence emission.

Research has shown that this compound can detect changes in membrane microenvironments associated with fluidity. For example, spectral phasor analysis of this compound has been used to identify alterations in the fluidity of both plasma and nuclear membranes in the presence of amyloid peptides. nih.gov In bacteria, the cytoskeletal protein MreB has been shown to create specific membrane regions with increased fluidity, which can be visualized by fluorescent staining with this compound. nih.gov The fluorescence intensity of this compound in Bacillus subtilis has been observed to change with growth temperature, reflecting alterations in membrane fluidity. researchgate.net Additionally, amphipathic helical peptides conjugated with this compound have been developed to probe lipid packing defects on the surface of exosomes, providing information about the membrane properties surrounding these defects. nih.govresearchgate.net

Interaction with Cholesterol and Phospholipids in Membranes

This compound's fluorescence is significantly influenced by the presence of key membrane components like cholesterol and various phospholipids. This sensitivity allows for the investigation of how these molecules affect membrane organization and properties.

The interaction of this compound with cholesterol-containing membranes has been a subject of detailed study. The fluorescence emission maximum, intensity, polarization, and lifetime of this compound have all been shown to vary with the cholesterol content of the membrane. nih.govresearchgate.net For instance, in saturated phospholipids like dimyristoyl phosphatidylcholine (DMPC), increasing cholesterol concentration leads to a decrease in the emission wavelength and rotational diffusion rate of this compound, while anisotropy and lifetime increase. nih.gov However, these effects are less significant in unsaturated phospholipids such as dioleoyl phosphatidylcholine (DOPC). nih.gov This differential response allows this compound to report on cholesterol-induced membrane condensation. researchgate.net Furthermore, studies have shown that the maximum emission wavelength of this compound differs by approximately 10 nm between the fluid phases of saturated and unsaturated phospholipids, although it is independent of the chain length and charge of the membrane. nih.govresearchgate.net A modified version of this compound, NR12S, has been developed to specifically probe the outer leaflet of membranes and has shown a significant blue shift in its emission in the liquid-ordered phase (sphingomyelin-cholesterol) compared to the liquid-disordered phase (unsaturated phospholipids), making it a useful tool for monitoring cholesterol content. acs.org

| Phospholipid Environment | Effect of Increasing Cholesterol | Key Observation |

|---|---|---|

| Saturated Phospholipids (e.g., DMPC) | Decreased emission wavelength, decreased rotational diffusion, increased anisotropy, increased lifetime. nih.gov | Strongly reports on membrane condensation. researchgate.netnih.gov |

| Unsaturated Phospholipids (e.g., DOPC) | Spectroscopic properties do not alter significantly. nih.gov | Less sensitive to cholesterol-induced changes. nih.gov |

Studies on Bacterial Membrane Dynamics

This compound has proven to be a valuable tool for investigating the dynamic and organized nature of bacterial membranes. Its ability to report on membrane fluidity and lipid distribution has provided insights into the spatial organization of the bacterial cell membrane.

Research in Bacillus subtilis has revealed that the actin homologue MreB influences the organization of the cell membrane by creating regions of increased fluidity. nih.gov When MreB is delocalized, for example, by the dissipation of the membrane potential, this compound staining reveals brightly fluorescent foci that colocalize with GFP-MreB. nih.gov This suggests that MreB filaments play a role in creating specific lipid domains. The fluorescence of this compound is sensitive to the physical state of the lipid environment, and it has been used to demonstrate that its staining pattern is affected by the fluidity of the bacterial membrane, which can be altered by growth temperature. nih.govresearchgate.net Furthermore, this compound has been employed to visualize distortions in bacterial membranes in response to certain treatments and to identify the membrane localization of bacterially produced long-chain hydrocarbons and ketones. researchgate.netnih.gov

Chloroplast Envelope Integrity Visualization

A simple and rapid method for assessing the integrity of isolated chloroplasts has been developed using this compound staining. frontiersin.orgnih.govresearchgate.net The intactness of the chloroplast envelope is crucial for many biochemical and physiological studies. Traditional methods for verifying integrity can be time-consuming or indirect. frontiersin.orgnih.gov

This compound, as a lipophilic dye, stains the envelope membranes of chloroplasts. frontiersin.orgnih.gov When observed under a fluorescence microscope, intact chloroplasts exhibit a relatively uniform fluorescence with clear and smooth boundaries. frontiersin.orgnih.gov In contrast, broken chloroplasts can be easily distinguished. This method has been successfully applied to chloroplasts isolated from various plant species, including tobacco, spinach, Arabidopsis, pea, poplar, and lettuce. frontiersin.orgnih.govresearchgate.netresearchgate.net The results obtained from this compound staining are in good agreement with those from biochemical methods, but the staining method provides a much faster assessment. frontiersin.orgnih.gov This technique allows researchers to quickly ensure the quality of their isolated chloroplast preparations. researchgate.net Live-cell imaging using this compound has also been established to visualize the chloroplast outer envelope membrane in various plant species without the need for genetic transformation. elsevierpure.com

Protein Interaction and Conformation Studies

Detection of Hydrophobic Protein Surfaces

This compound is an uncharged, hydrophobic molecule whose fluorescence is highly sensitive to the polarity of its environment, making it an effective probe for detecting hydrophobic surfaces on proteins. nih.gov It interacts with a variety of native proteins, leading to a range of spectral changes that are indicative of the protein's surface hydrophobicity. nih.govbohrium.com

The binding of this compound to hydrophobic sites on proteins typically results in a significant blue shift in its emission spectrum and an enhancement of its fluorescence intensity. bohrium.com This property has been utilized to detect the exposure or formation of new hydrophobic surfaces that occur during various biological processes. For example, this compound can detect conformational changes in proteins such as calmodulin upon ligand binding, the oligomerization of melittin, and the unfolding of ovalbumin during thermal denaturation. nih.govbohrium.com The dye has been used to stain protein bands in SDS-polyacrylamide gels, where it produces high fluorescence in the protein-SDS complexes. nih.gov This method is rapid and sensitive. nih.gov Furthermore, this compound has been used in fluorescence-based analytical methods for the quantification of antibody aggregates, as it selectively binds to the exposed hydrophobic surfaces of these aggregates. researchgate.net

| Protein | Process Investigated | Reference |

|---|---|---|

| β-lactoglobulin | Interaction with native protein | nih.govbohrium.com |

| κ-casein | Interaction with native protein | nih.govbohrium.com |

| Albumin | Interaction with native protein | nih.gov |

| Calmodulin | Ligand-induced conformational changes | nih.govbohrium.com |

| Melittin | Oligomerization | nih.gov |

| Ovalbumin | Early thermal denaturation | nih.govbohrium.com |

Monitoring Protein Folding and Ligand Binding

This compound's fluorescence is highly dependent on the polarity of its environment, making it a valuable tool for studying protein conformation and interactions. In aqueous solutions, its fluorescence is minimal, but it increases significantly upon binding to hydrophobic regions, such as those exposed in unfolded or aggregated proteins.

The dye can be used to detect denatured protein aggregates in solution. For instance, studies with β-galactosidase have shown that upon heat-induced denaturation and aggregation, this compound exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum from approximately 660 nm to 611 nm. nih.govresearchgate.net This change indicates the interaction of the dye with the newly exposed hydrophobic surfaces of the aggregated protein. This method is sensitive enough to detect nanomolar concentrations of denatured and aggregated proteins. nih.govresearchgate.net

Furthermore, this compound is employed in monitoring the binding of ligands to proteins. The binding of a ligand can alter the protein's conformation, which in turn can change the accessibility of hydrophobic pockets to this compound, leading to a change in fluorescence. This principle is used in dual-probe studies, where this compound, in tandem with other fluorescent probes like 1-anilinonaphthalene-8-sulfonic acid, can simultaneously study different ligand binding sites on proteins such as albumin and α-1 acid glycoprotein. nih.gov The displacement of this compound by a ligand from its binding site on the protein results in a decrease in fluorescence, which can be used to estimate the number of binding sites and their association constants. nih.gov

Table 1: Application of this compound in Monitoring Protein Dynamics

| Application | Principle | Key Findings |

|---|---|---|

| Protein Aggregation Detection | Increased fluorescence and blue shift upon binding to exposed hydrophobic surfaces of aggregated proteins. | Detects large, denatured aggregates of proteins like β-galactosidase with high sensitivity (nM range). nih.govresearchgate.net |

| Ligand Binding Assays | Ligand-induced conformational changes alter this compound binding and fluorescence. | Can be used to determine the number of binding sites and association constants for ligands binding to plasma proteins. nih.gov |

Application in Protein Electrophoresis and Detection in Gels

This compound offers a rapid and sensitive method for staining proteins in polyacrylamide gels, particularly in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). springernature.comnih.gov Unlike traditional methods like Coomassie blue or silver staining, this compound staining does not require protein fixation, which is a significant advantage as it allows for subsequent analyses such as electroblotting for Western blotting, immunodetection, and N-terminal microsequencing. springernature.comnih.govtandfonline.com

The staining mechanism is based on the interaction of this compound with the hydrophobic core of the SDS-protein complexes within the gel. tandfonline.comnih.gov This interaction leads to a strong fluorescence enhancement in the protein bands against a low background. The procedure is remarkably fast, with visualization of protein bands possible within minutes after electrophoretic separation. springernature.comnih.gov

The sensitivity of this compound staining is comparable to or even better than some traditional methods. Detection limits as low as 5 to 10 nanograms of protein per band have been reported. tandfonline.comresearchgate.net The method has been optimized to reduce background fluorescence, further enhancing its sensitivity. tandfonline.com

Table 2: this compound Staining in Protein Electrophoresis

| Feature | Description | References |

|---|---|---|

| Principle | Interaction with the hydrophobic core of SDS-protein complexes. | tandfonline.comnih.gov |

| Speed | Rapid staining, with bands visible within minutes. | springernature.comnih.gov |

| Sensitivity | High, with detection limits of 5-10 ng of protein per band. | tandfonline.comresearchgate.net |

| Compatibility | Does not require protein fixation, allowing for subsequent electroblotting and sequencing. | springernature.comnih.govtandfonline.com |

Cellular Stress and Viability Assessment

This compound's ability to stain intracellular lipids makes it a useful tool for assessing cellular health, as changes in lipid metabolism are often associated with cytotoxicity and cellular stress.

Assessment of Cytotoxicity in Cellular Systems

This compound is used to assess cytotoxicity by detecting intracellular lipid accumulation, a condition known as steatosis, which can be induced by certain toxic compounds. An increase in this compound binding, and consequently fluorescence, can indicate a cytotoxic effect long before cell death occurs. For example, in studies with human hepatoma (HepG2) cells, compounds known to cause hepatic fat accumulation robustly increased this compound binding at concentrations significantly lower than their cytotoxic concentrations as determined by other viability assays. researchgate.netnih.gov

This application is particularly relevant in screening for drug-induced hepatotoxicity. The assay allows for the quantification of intracellular lipid droplets, providing a sensitive endpoint for evaluating the cytotoxic potential of various compounds. researchgate.netnih.gov

Indicators of Cellular Stress Responses (e.g., autophagy, mitochondrial activity)

Changes in lipid storage and metabolism are closely linked to cellular stress responses. This compound staining can be used to monitor these changes. For instance, in the context of metabolic stress, alterations in fat storage can be visualized and quantified using this compound. mdpi.com

While this compound primarily targets neutral lipid droplets, its application can be correlated with other indicators of cellular stress. For example, autophagy, a cellular process for degrading and recycling cellular components, is often induced by stress. Although there are more specific probes for autophagy, the accumulation of lipid droplets stained by this compound can be an associated phenomenon. bio-rad-antibodies.comantibodiesinc.com

Furthermore, mitochondrial activity is a key indicator of cellular health. While this compound does not directly measure mitochondrial activity, changes in lipid metabolism indicated by this compound staining can be linked to mitochondrial function, as mitochondria are central to fatty acid oxidation. Studies have used this compound in conjunction with mitochondrial-specific dyes like MitoTracker Red to correlate fat storage with mitochondrial activity under different stress conditions. researchgate.net

Table 3: this compound in Cellular Stress and Viability Assessment

| Application | Cellular Process | Method |

|---|---|---|

| Cytotoxicity Assessment | Steatosis (Lipid Accumulation) | Quantification of increased this compound fluorescence in response to toxic compounds. researchgate.netnih.gov |

| Cellular Stress Indication | Metabolic Stress | Monitoring changes in intracellular fat storage. mdpi.com |

| Cellular Stress Indication | Autophagy (Associated) | Visualization of lipid droplets that may accumulate during autophagic processes. bio-rad-antibodies.comantibodiesinc.com |

| Cellular Stress Indication | Mitochondrial Activity (Correlated) | Used alongside mitochondrial dyes to link lipid metabolism to mitochondrial function. researchgate.net |

V. Nile Red in Environmental and Material Sciences

Microplastic Detection and Analysis

Nile Red (NR) has emerged as a widely adopted and effective fluorescent dye for the detection of microplastics (MPs) in environmental samples due to its hydrophobic and lipophilic nature. wikipedia.orgthegoodscentscompany.comsigmaaldrich.com Its popularity for microplastic detection significantly increased following a 2017 publication by Maes et al., which demonstrated high recovery rates of NR-dyed microplastics from spiked sediment samples. wikipedia.orgthegoodscentscompany.comsigmaaldrich.com Subsequent studies have consistently confirmed its efficacy, positioning it as an ideal choice for low-cost, field-portable detection systems. wikipedia.orgsigmaaldrich.com

This compound exhibits minimal fluorescence in water and preferentially binds to plastics, making it highly suitable for microplastic identification. wikipedia.orgsigmaaldrich.com When stained with this compound, microplastics fluoresce under specific excitation wavelengths, with the emission varying in color and intensity depending on the plastic type, ranging from yellow to deep red. wikipedia.orgsigmaaldrich.com This solvatochromic property, where the dye's emission spectrum shifts based on the polarity of its environment, allows for preliminary categorization of plastics based on their polymer surface polarity. wikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.org For instance, highly non-polar polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) tend to emit yellow fluorescence, while more polar polymers such as polyethylene terephthalate (B1205515) (PET) and polyvinyl chloride (PVC) emit red fluorescence. nih.gov

Despite its widespread use, fluorescent staining methods with this compound are not yet standardized, posing several challenges for microplastic research. wikipedia.orgsigmaaldrich.comnih.gov A significant issue is the considerable variation in experimental setups, including solvent choices, staining protocols, excitation wavelengths, and optical filters used across different studies. wikipedia.orgsigmaaldrich.comfishersci.se This lack of standardization leads to inconsistent results, such as underestimation of low-fluorescing microplastics, overestimation due to false positives from natural organic matter (NOM), inaccurate particle size determination due to plastic swelling, and a general lack of comparability across studies. fishersci.se

Researchers have explored various carrier solvents for this compound, including N-hexane, chloroform, methanol, ethanol (B145695), DMSO, Tween 20, acetone (B3395972)/ethanol, and acetonitrile/methanol, to optimize fluorescence while minimizing adverse effects like plastic dissolution or swelling. fishersci.se However, an optimal standardized solvent remains elusive, complicated by the diverse fluorescence and degradation tendencies of different plastic types in various solvents. fishersci.se For example, while some studies suggest non-polar solutions enhance NR partitioning and fluorescence, others found more polar solvents produced higher fluorescence for certain polymers. fishersci.se

Future directions in this compound-based microplastic research aim to address these standardization issues. Identifying optimal emission peaks for NR-stained plastics across various excitation wavelengths is crucial for refining experimental configurations and developing standardized protocols. wikipedia.orgsigmaaldrich.com Integrating computer-vision tools for automated data processing and polymer identification is also a key area for advancement. wikipedia.org Furthermore, expanding datasets to include diverse plastics with varying additives and weathering states will enhance the robustness of detection systems. wikipedia.org

This compound's ability to differentiate plastic polymers stems from its solvatochromic nature, where its fluorescence emission spectrum shifts based on the polarity of the surrounding environment. wikipedia.orgsigmaaldrich.comwikipedia.orgwikipedia.org This property allows for the categorization of plastics into "polar" and "hydrophobic" groups based on their polymer characteristics. wikipedia.org Studies have shown that different plastic polymers exhibit distinct fluorescent emission peaks when stained with this compound and excited at specific wavelengths. wikipedia.org A preliminary polymer categorization framework has been derived from spectral data of this compound-stained plastics, showing promise for identifying unknown plastic polymers or classifying them into specific groups. wikipedia.org

While this compound is effective in distinguishing plastics from natural organic matter (NOM), such as chitin, cotton, flax, hemp, silk, wood, and wool, with high accuracy (e.g., 95.8% accuracy in one model), challenges remain in distinguishing between certain plastic polymers. wikipedia.orgnih.gov For instance, using this compound alone can make it difficult to differentiate between polypropylene (PP) and polyethylene (PE), or among nylon, polyurethane (PUR), and polyvinyl chloride (PVC) due to overlapping fluorescence characteristics. wikipedia.orgwikipedia.org Studies have noted that this compound stains organic materials more slowly than plastics, which helps reduce false positives in environmental samples. wikipedia.orgsigmaaldrich.com